molecular formula C11H17NO4 B584862 α-Methyl Omuralide-d6 CAS No. 1346599-95-8

α-Methyl Omuralide-d6

カタログ番号: B584862
CAS番号: 1346599-95-8
分子量: 233.297
InChIキー: SFIBAAAUUBBTJU-AUZYLFTPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

特性

CAS番号

1346599-95-8

分子式

C11H17NO4

分子量

233.297

IUPAC名

(1S,5R)-5-[(1S)-1-hydroxy-2-methylpropyl]-2,2-bis(trideuteriomethyl)-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione

InChI

InChI=1S/C11H17NO4/c1-5(2)6(13)11-7(16-9(11)15)10(3,4)8(14)12-11/h5-7,13H,1-4H3,(H,12,14)/t6-,7-,11+/m0/s1/i3D3,4D3

InChIキー

SFIBAAAUUBBTJU-AUZYLFTPSA-N

SMILES

CC(C)C(C12C(C(C(=O)N1)(C)C)OC2=O)O

同義語

(1R,5S)-1-[(1S)-1-Hydroxy-2-methylpropyl]-4,4-(dimethyl-d6)-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione;  (-)-7-Methylomuralide-d6; 

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of α-Methyl Omuralide-d6 involves the incorporation of deuterium atoms into the α-Methyl Omuralide structure. The general synthetic route includes the following steps:

Industrial Production Methods: Industrial production of α-Methyl Omuralide-d6 follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

Types of Reactions: α-Methyl Omuralide-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of α-Methyl Omuralide-d6.

科学的研究の応用

Chemistry: α-Methyl Omuralide-d6 is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying the structure, reaction mechanisms, and kinetics of various chemical reactions .

Biology: In biological research, α-Methyl Omuralide-d6 is utilized to investigate proteasome function and its role in cellular processes. It serves as a tool to study protein degradation pathways and their implications in diseases .

Medicine: Although not used clinically, α-Methyl Omuralide-d6 aids in understanding the mechanisms of proteasome inhibitors, which are potential therapeutic agents for cancer and other diseases .

Industry: In the industrial sector, α-Methyl Omuralide-d6 is employed in the development of new materials and chemical processes. Its unique properties make it valuable for various applications .

作用機序

α-Methyl Omuralide-d6 exerts its effects by irreversibly inhibiting the proteasome, a complex responsible for degrading unwanted or damaged proteins within cells. The compound binds to the active site of the proteasome, preventing it from performing its function. This inhibition disrupts protein degradation pathways, leading to the accumulation of proteins and subsequent cellular effects .

類似化合物との比較

Structural Analogs

a. Methyl Esters ()




Methyl esters, such as sandaracopimaric acid methyl ester () and methyl salicylate (), share a methylated carboxyl group with α-Methyl Omuralide-d6. Key differences include:

  • Functional Groups: α-Methyl Omuralide-d6 contains a lactone ring and deuterated methyl groups, whereas methyl esters in and lack deuterium and exhibit linear or terpenoid backbones.
  • Bioactivity: Methyl esters in are diterpenoid derivatives with roles in plant resin chemistry, while α-Methyl Omuralide-d6 is a synthetic proteasome inhibitor.
Deuterated Compounds

Deuterated analogs like α-Methyl Omuralide-d6 are designed to improve metabolic stability.

Functional Analogs

Proteasome Inhibitors (e.g., Bortezomib)

α-Methyl Omuralide-d6 shares a mechanism of action with proteasome inhibitors like Bortezomib, which also target the 20S proteasome. However, α-Methyl Omuralide-d6’s deuterated structure may confer advantages in reducing off-target effects or enhancing half-life compared to non-deuterated inhibitors.

b. Morpholinoacetoxy Derivatives ()

Compound 6 in (1α-acetoxy-6β,9β-dibenzyloxy-8α-morpholinoacetoxy-2-oxodihydro-β-agarofuran) shares complex ester and morpholine substituents. While structurally distinct from α-Methyl Omuralide-d6, both compounds employ esterification and heterocyclic groups to modulate solubility and bioactivity.

Data Tables

Table 1: Comparative Physicochemical Properties
Property α-Methyl Omuralide-d6* Sandaracopimaric Acid Methyl Ester () Methyl Salicylate ()
Molecular Formula C₁₅H₁₃D₆NO₄ C₂₁H₃₀O₂ C₈H₈O₃
Functional Groups Lactone, deuterated Methyl ester, diterpenoid Methyl ester, phenolic
Bioactivity Proteasome inhibition Plant resin component Anti-inflammatory

*Assumed properties based on general deuterated analogs.

Research Findings and Limitations

  • The evidence lacks direct studies on α-Methyl Omuralide-d6, limiting rigorous comparison.
  • Methyl esters () and morpholinoacetoxy derivatives () highlight structural strategies for modifying solubility and stability, which are relevant to deuterated analogs like α-Methyl Omuralide-d6 .

5. Conclusion While α-Methyl Omuralide-d6’s unique deuterated structure and proteasome-targeting mechanism distinguish it from the methyl esters and diterpenoids in the evidence, the principles of esterification, isotopic substitution, and functional group optimization (e.g., ) provide indirect insights into its design rationale. Further studies using deuterated analogs and proteasome inhibition assays are needed to validate these comparisons.

Q & A

Basic Research Questions

Q. What are the key considerations when synthesizing α-Methyl Omuralide-d6 for use as an isotopic internal standard in proteasome inhibition studies?

  • Methodology : Synthesis should prioritize deuterium incorporation at specific methyl positions to ensure isotopic integrity. Use NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, and 2H^2H-NMR) to confirm structural fidelity and isotopic enrichment (>98% purity). Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic scrambling .
  • Experimental Design : Include control experiments with non-deuterated analogs to benchmark kinetic isotope effects (KIEs) in enzyme inhibition assays. Ensure reaction conditions (e.g., solvent, temperature) are optimized to minimize deuteration loss during synthesis .

Q. How should researchers characterize the isotopic purity of α-Methyl Omuralide-d6 to ensure reproducibility in mechanistic studies?

  • Analytical Workflow :

Use liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific fragmentation patterns to quantify isotopic distribution.

Apply 2H^2H-NMR to assess positional deuteration accuracy, particularly at the α-methyl site.

Compare retention times and spectral data against non-deuterated standards to confirm purity .

  • Data Validation : Report uncertainties in isotopic enrichment (e.g., ±0.5%) and validate via triplicate measurements to meet reproducibility standards .

Advanced Research Questions

Q. How can researchers optimize experimental protocols using α-Methyl Omuralide-d6 to account for kinetic isotope effects (KIEs) in enzyme inhibition assays?

  • Methodology :

  • Conduct comparative inhibition assays with both deuterated and non-deuterated analogs to quantify KIEs (e.g., kcat/KMk_{\text{cat}}/K_M ratios).
  • Use computational modeling (e.g., density functional theory) to predict deuterium-induced steric or electronic effects on binding affinity .
    • Data Contradiction Analysis : If KIEs deviate from theoretical predictions, re-evaluate deuteration sites via X-ray crystallography or hydrogen-deuterium exchange (HDX) mass spectrometry to confirm structural conformity .

Q. What strategies are recommended for resolving contradictory data when α-Methyl Omuralide-d6 exhibits variable stability across experimental conditions?

  • Systematic Validation :

Test stability under varying pH (3–9), temperature (4–37°C), and solvent systems (aqueous vs. organic).

Monitor degradation via time-course LC-MS and correlate with deuterium retention using isotopic ratio monitoring .

  • Contingency Design : If instability persists, consider alternative deuteration strategies (e.g., perdeuteration) or stabilize the compound using cryopreservation (-80°C) in anhydrous matrices .

Q. How can researchers design comparative studies to evaluate α-Methyl Omuralide-d6 against other proteasome inhibitors in neurodegenerative disease models?

  • Experimental Framework :

  • Use in vitro neuronal cell lines (e.g., SH-SY5Y) to compare inhibition efficiency (IC50_{50}) and cytotoxicity (LD50_{50}) against bortezomib or carfilzomib.
  • Incorporate isotopic tracing (e.g., 13C^{13}C-glucose) to assess metabolic interference caused by deuteration .
    • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to differentiate inhibitor efficacy, ensuring sample sizes (n ≥ 6) meet power analysis thresholds .

Methodological Best Practices

  • Data Presentation : Use tables to summarize isotopic purity, KIEs, and stability metrics. For example:
Parameterα-Methyl Omuralide-d6Non-Deuterated Analog
Isotopic Purity (%)98.5 ± 0.3N/A
IC50_{50} (nM)12.4 ± 1.214.7 ± 1.5
Stability (t1/2_{1/2}, h)48.3 ± 2.152.8 ± 3.0
  • Reproducibility : Document synthesis protocols in supplementary materials, including raw NMR/HRMS spectra and instrument calibration logs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。